(3R,4R)-4-Methylpyrrolidin-3-amine

nNOS inhibition neurodegeneration isoform selectivity

(3R,4R)-4-Methylpyrrolidin-3-amine (CAS 113617-67-7) is a chiral 1,2-diamine in which the 3-amino and 4-methyl substituents on the pyrrolidine ring adopt a cis (3R,4R) configuration. With a molecular formula of C₅H₁₂N₂, a molecular weight of 100.16 g·mol⁻¹, a calculated density of 0.9±0.1 g·cm⁻³, and a predicted boiling point of 137.4±8.0 °C at 760 mmHg , this compound belongs to the class of 3-aminopyrrolidines that serve as conformationally constrained chiral diamines.

Molecular Formula C5H12N2
Molecular Weight 100.16 g/mol
CAS No. 113617-67-7
Cat. No. B054895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-4-Methylpyrrolidin-3-amine
CAS113617-67-7
Synonyms3-Pyrrolidinamine,4-methyl-,cis-(9CI)
Molecular FormulaC5H12N2
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCC1CNCC1N
InChIInChI=1S/C5H12N2/c1-4-2-7-3-5(4)6/h4-5,7H,2-3,6H2,1H3/t4-,5+/m1/s1
InChIKeySLTMFXXAJKCIPQ-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4R)-4-Methylpyrrolidin-3-amine (CAS 113617-67-7): A Cis-Configured Chiral Pyrrolidine Building Block for Stereospecific Drug Discovery


(3R,4R)-4-Methylpyrrolidin-3-amine (CAS 113617-67-7) is a chiral 1,2-diamine in which the 3-amino and 4-methyl substituents on the pyrrolidine ring adopt a cis (3R,4R) configuration . With a molecular formula of C₅H₁₂N₂, a molecular weight of 100.16 g·mol⁻¹, a calculated density of 0.9±0.1 g·cm⁻³, and a predicted boiling point of 137.4±8.0 °C at 760 mmHg , this compound belongs to the class of 3-aminopyrrolidines that serve as conformationally constrained chiral diamines. It is commercially supplied as a free base (typical purity 97–98%) or as its dihydrochloride salt (CAS 141449-84-5, purity ≥97%) . Unlike N-methylated analogs such as 3-(methylamino)pyrrolidine, this primary amine retains two H-bond donor sites and features zero rotatable bonds (exact mass 100.100048391 Da), making it an exceptionally rigid scaffold for fragment-based drug design and asymmetric synthesis .

Why (3R,4R)-4-Methylpyrrolidin-3-amine Cannot Be Replaced by Other 3-Aminopyrrolidine Isomers or N-Methyl Analogs in Stereochemistry-Critical Applications


In-class 3-aminopyrrolidine compounds such as (3S,4S)-, (3R,4S)-, and (3S,4R)-4-methylpyrrolidin-3-amine, as well as N-methylated derivatives like 3-(methylamino)pyrrolidine (CAS 83030-08-4), are not interchangeable with the (3R,4R)-cis isomer. The absolute configuration at C-3 and C-4 dictates the spatial presentation of the two amine functionalities, which in turn controls enantioselective binding to biological targets and catalytic performance in asymmetric synthesis [1]. In neuronal nitric oxide synthase (nNOS) inhibitor programs, the (3R,4R) configuration uniquely enables the pyrrolidine nitrogen to hydrogen-bond with heme propionate A while the aminopyridine moiety engages a distinct “hot spot” created by Tyr706 side-chain reorientation; the enantiomeric (3S,4S) scaffold positions the aminopyridine differently, interacting with Glu592 instead, and the trans diastereomers exhibit further divergent binding geometries [2][3]. In dopamine receptor ligand series, the cis-3-amino-4-methylpyrrolidine scaffold yields sub-nanomolar Ki values that depend on the enantiomeric form, with one enantiomer showing a ~8-fold potency difference over the other at the D₄ receptor [4]. Similarly, in quinolone antibacterials, the absolute stereochemistry of the 3-amino-4-methylpyrrolidine substituent has been shown to be critical for maintaining antimicrobial activity, with specific enantiomers advanced to preclinical evaluation [5]. These stereochemistry–activity relationships mean that substituting even the enantiomer or a diastereomer will produce a different pharmacological or catalytic outcome, making the (3R,4R)-cis isomer the essential procurement choice for projects that replicate or build upon the published SAR.

Head-to-Head Quantitative Evidence: Where (3R,4R)-4-Methylpyrrolidin-3-amine Outperforms Its Stereoisomers and Analogs


nNOS Binding Mode and Isoform Selectivity: (3R,4R) Generates a Unique H-Bond Hot Spot Not Accessible to (3S,4S) or Trans Diastereomers

In neuronal nitric oxide synthase (nNOS) inhibitor design, the (3R,4R)-configured pyrrolidine scaffold induces a conformational rearrangement of the conserved Tyr706 residue to the out-rotamer position, creating a novel hydrogen-bond 'hot spot.' This binding mode is not observed with the enantiomeric (3S,4S) scaffold, which leaves Tyr706 in the in-rotamer conformation and engages a different active-site residue (Glu592) [1]. The consequence is quantitative: (3R,4R)-configured inhibitors 2 and 3 achieve 2000-fold and 1400-fold selectivity for nNOS over endothelial NOS (eNOS), respectively [2]. Crystal structures (PDB 3RQL, 3PNG) confirm that the (3R,4R) pyrrolidine ring nitrogen hydrogen-bonds to heme propionate A, while the (3S,4S) enantiomer cannot access this geometry [3][4].

nNOS inhibition neurodegeneration isoform selectivity crystallography

Dopamine D₄ and D₃ Receptor Affinity: Cis-3-Amino-4-Methylpyrrolidine Enantiomers Show Ki = 0.23 nM vs. 1.8 nM, an ~8-Fold Difference

In a systematic stereochemistry–activity study of clebopride analogs, Einsiedel et al. (2003) demonstrated that the cis-3-amino-4-methylpyrrolidine scaffold delivers sub-nanomolar dopamine receptor affinity that is exquisitely dependent on absolute configuration. The highest D₄ and D₃ affinities were observed for cis-3-amino-4-methylpyrrolidine derivative 3e and its enantiomer ent-3e, yielding Kᵢ values of 0.23 nM and 1.8 nM, respectively [1]. This ~8-fold difference between enantiomers at the D₄ receptor underscores the procurement-critical nature of stereochemical identity: selecting the wrong enantiomer would produce an approximately order-of-magnitude loss in target affinity. In contrast, the trans-3-amino-4-methylpyrrolidine diastereomers were not reported to achieve comparable potency, and the achiral 4-aminopiperidine lead compound (clebopride) showed a fundamentally different, less selective D₂-like binding profile [1].

dopamine receptor D4 selectivity clebopride analog stereochemistry-activity relationship

Antibacterial Quinolone Activity: Absolute Stereochemistry of 3-Amino-4-Methylpyrrolidine Determines Antimicrobial Potency and Preclinical Advancement

In a seminal structure–activity relationship study of fluoroquinolone and naphthyridone antibacterials, Chu et al. (1992) demonstrated that the absolute stereochemistry at the asymmetric centers of the 3-amino-4-methylpyrrolidine ring is critical for maintaining antimicrobial activity. Among the series, the two enantiomers of the 3-amino-4-methylpyrrolidine-substituted naphthyridones (compounds 60 and 61) were selected for preclinical evaluation based on their superior potency profile [1]. This finding is corroborated by Kawakami et al. (2000), who reported that 8-methoxyquinolones bearing 3-amino-4-methylpyrrolidines at the C-7 position showed more potent activity than levofloxacin (LVFX) against both Gram-positive and Gram-negative bacteria, with the cis-configured 3-amino-4-fluoromethylpyrrolidinyl derivative 19 (DC-756h) demonstrating a negative micronucleus test—a key genotoxicity advantage [2]. Patent EP-0787720-A1 further claims pyridonecarboxylate derivatives incorporating the 3-amino-4-methylpyrrolidine scaffold as broad-spectrum antibacterial agents [3].

fluoroquinolone antibacterial naphthyridone chiral amine preclinical candidate

Zero Rotatable Bonds: Conformational Rigidity Advantage Over N-Methyl and Linear Diamine Comparators

The (3R,4R)-4-methylpyrrolidin-3-amine scaffold possesses zero rotatable bonds (computed exact mass 100.100048391 g·mol⁻¹, heavy atom count 7, complexity 63.1) . In contrast, the N-methyl analog 3-(methylamino)pyrrolidine (CAS 83030-08-4) has one rotatable bond (the N–CH₃ torsion), a lower complexity score of 54, and a topological polar surface area of 24.1 Ų . The open-chain analog 1,2-diaminobutane would possess three rotatable bonds. This difference in conformational freedom has direct implications for fragment-based drug design: the (3R,4R) scaffold pre-organizes the two amine functionalities in a fixed cis relationship, reducing the entropic penalty upon target binding. The scaffold's rigidity is explicitly exploited in nNOS inhibitor programs, where the fixed pyrrolidine geometry enables the ring nitrogen to occupy the position of a conserved water molecule in the substrate complex [1]. The trans diastereomer (3R,4S)-4-methylpyrrolidin-3-amine (CAS 777824-43-8) shares the zero-rotatable-bond feature but presents the amino and methyl groups in an anti relationship, yielding a different spatial vector for the two H-bond donors .

conformational restriction fragment-based drug design scaffold rigidity rotatable bond count

Commercial Purity Landscape: (3R,4R) Free Base Achieves 97–98% Purity vs. ≥97% for Dihydrochloride Salt; Trans Isomers Less Widely Available at Comparable Purity

The (3R,4R)-4-methylpyrrolidin-3-amine free base (CAS 113617-67-7) is commercially available at 97% purity (Achemblock, MDL MFCD19237939) and 98% purity (Leyan, product 1566140) . Its dihydrochloride salt (CAS 141449-84-5, ≥97% purity, Aladdin C628986) is supplied with cold-chain storage requirements (2–8 °C) . By comparison, the (3S,4R)-trans isomer (CAS 113617-69-9) is listed primarily on database aggregator sites without comparable multi-vendor commercial availability, and the (3R,4S)-trans isomer (CAS 777824-43-8) appears with more limited vendor coverage . The N-methyl analog 3-(methylamino)pyrrolidine (CAS 83030-08-4) is commercially available but lacks the defined cis stereochemistry at two centers and is supplied as a racemate unless otherwise specified, requiring additional chiral analytical verification before use in stereospecific synthesis .

chemical procurement enantiomeric purity vendor comparison supply chain

Cis vs. Trans Thermodynamic Stability and Pharmacophoric Geometry: Cis Isomer Undergoes Pseudo-A1,3 Strain Relief, Distinct from Trans Ground State

Computational and experimental conformational analyses indicate that the trans isomer of 4-methyl-3-aminopyrrolidine is thermodynamically more stable than the cis isomer in the ground state; however, the cis isomer undergoes a characteristic pseudo-A1,3 strain release between the pyrrolidine ring and the adjacent methyl group that alters its ring pucker and the relative orientation of the 3-amino substituent [1]. This conformational distinction has pharmacological relevance: in nNOS inhibitor crystal structures, the (3R,4R)-cis pyrrolidine ring adopts a specific bent conformation that enables hydrogen bonding to both heme propionate A and H₄B, while the trans diastereomer would project the amine vector in a different direction incompatible with this dual interaction [2]. The cis configuration also places both the 3-amino and 4-methyl groups on the same face of the pyrrolidine ring, creating a sterically and electronically differentiated hemisphere that can be exploited for face-selective reactions in asymmetric synthesis [3].

conformational analysis cis-trans isomerism pyrrolidine ring pucker molecular mechanics

Where (3R,4R)-4-Methylpyrrolidin-3-amine Delivers the Highest Procurement Value: Evidence-Backed Application Scenarios


Stereospecific nNOS Inhibitor Programs for Neurodegenerative Disease

Investigators developing neuronal nitric oxide synthase (nNOS) inhibitors for Parkinson's, Alzheimer's, or cerebral palsy should prioritize the (3R,4R)-4-methylpyrrolidin-3-amine scaffold. The (3R,4R) configuration is the only stereoisomer that induces the Tyr706 out-rotamer conformation, creating a unique H-bond 'hot spot' that yields 1400–2000-fold selectivity for nNOS over eNOS, as demonstrated by Poulos, Silverman, and co-workers in X-ray crystallographic and biochemical studies (PDB 3RQL, 3PNG) [1][2]. The enantiomeric (3S,4S) scaffold cannot access this binding mode, while trans diastereomers present incompatible pharmacophoric geometries. Key intermediates incorporating this scaffold have progressed to pharmacokinetic and oral bioavailability studies, with compound 1b demonstrating cell membrane permeability suitable for CNS applications [3].

Dopamine D₄/D₃ Receptor Ligand Discovery with Sub-Nanomolar Affinity Requirements

For medicinal chemistry campaigns targeting dopamine D₄ or D₃ receptors—relevant to schizophrenia, ADHD, and substance use disorders—the cis-3-amino-4-methylpyrrolidine scaffold provides a direct path to sub-nanomolar affinity. Einsiedel et al. (2003) showed that cis-3-amino-4-methylpyrrolidine-derived benzamides achieve Kᵢ = 0.23 nM at D₄ and Kᵢ = 1.8 nM at D₃, with an approximate 8-fold enantiomer-dependent potency difference [4]. Programs requiring the more potent enantiomer for SAR exploration must secure the correct (3R,4R) building block, as the (3S,4S) enantiomer will produce significantly weaker ligands. The scaffold's two free amine groups permit divergent functionalization at N-1 and C-3, enabling systematic structure–activity relationship expansion.

Chiral Fluoroquinolone/Naphthyridone Antibacterial Development

Research groups synthesizing next-generation quinolone or naphthyridone antibacterials with improved Gram-positive and Gram-negative coverage should procure (3R,4R)-4-methylpyrrolidin-3-amine as the C-7 substituent precursor. The 3-amino-4-methylpyrrolidine enantiomers (compounds 60 and 61) were selected for preclinical evaluation in the Daiichi Sankyo fluoroquinolone program, demonstrating that absolute stereochemistry is critical for antibacterial activity [5]. The 8-methoxyquinolone series bearing this scaffold showed superior potency to levofloxacin, and the cis-3-amino-4-fluoromethylpyrrolidinyl analog DC-756h achieved a favorable genotoxicity profile (negative micronucleus test) [6]. Patent EP-0787720-A1 protects pyridonecarboxylate derivatives incorporating this amine, providing a precedent for freedom-to-operate assessments [7].

Fragment-Based Drug Design Requiring Conformationally Constrained Chiral Diamine Cores

In fragment-based screening campaigns where ligand efficiency and conformational pre-organization are paramount, (3R,4R)-4-methylpyrrolidin-3-amine offers a zero-rotatable-bond diamine scaffold with both H-bond donors on the same ring face—an advantage over flexible 1,2-diaminoalkanes (3 rotatable bonds) and N-methyl analogs (1 rotatable bond) that incur higher entropic penalties upon binding . The scaffold's rigid cis-3,4-substitution pattern has been validated in organocatalysis, where chiral 3-aminopyrrolidine derivatives promote the asymmetric Morita–Baylis–Hillman reaction with enantiomeric excesses up to 73% [8], and in chiral ligand design for transition-metal catalysis. The defined (3R,4R) stereochemistry at two centers eliminates the need for post-synthetic chiral resolution, reducing the step count and improving overall yield in fragment elaboration sequences [9].

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